molecular formula C9H8Cl2FNO B157723 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 131605-66-8

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B157723
CAS No.: 131605-66-8
M. Wt: 236.07 g/mol
InChI Key: VJQJGNHCAHOAMD-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl2FNO It is a halogenated derivative of propanamide, featuring both chlorine and fluorine atoms on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent, such as 3-chloropropanoyl chloride. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-4-fluoroaniline and 3-chloropropanoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon gas, at room temperature.

    Product Isolation: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Depending on the substituent introduced, products can range from nitro derivatives to alkylated compounds.

    Oxidation: Carboxylic acids are the primary products.

    Reduction: Amines are the major products.

    Hydrolysis: Carboxylic acids and amines are formed.

Scientific Research Applications

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-chloro-2-fluorophenyl)propanamide: Similar structure but with different positioning of chlorine and fluorine atoms.

    3-chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of a fluorine atom.

    3-chloro-4-fluorophenyl isocyanate: An isocyanate derivative with similar aromatic substitution.

Uniqueness

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the aromatic ring enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQJGNHCAHOAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404497
Record name 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131605-66-8
Record name 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-chloropropionyl chloride (127 g) in acetone (200 cc) is added with stirring in the course of 35 minutes to a solution, at a temperature in the region of 55°) C., of 3-chloro-4-fluoroaniline (291 g) in acetone (500 cc), and the mixture is maintained at this temperature for 2 hours. After cooling to approximately 20° C., the insoluble matter is removed by filtration and washed with acetone (2×200 cc). The combined filtrate and washings are poured with stirring into water (2 liters) and ice (1 kg). The temperature is allowed to rise to approximately 20° C. and the product is extracted with dichloromethane (4×500 cc). The combined organic extracts are washed with water (3×500 cc), dried over magnesium sulphate, stirred for 15 minutes with Norit vegetable charcoal (6 g), filtered through diatomaceous silica for filtration and concentrated under reduced pressure (2.7 kPa) at 50° C. The solid obtained is recrystallized in a mixture of cyclohexane (133 cc) and isopropyl ether (67 cc). 3'-Chloro-4'-fluoro-3-chloropropionanilide (176 g) is obtained in the form of a beige solid, m.p. 94° C., which is used without further treatment for the subsequent steps.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
291 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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